molecular formula C6H12ClNOS B13609532 3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride

3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride

Cat. No.: B13609532
M. Wt: 181.68 g/mol
InChI Key: HCYVAINQHZMCQU-UHFFFAOYSA-N
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Description

3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNOS and a molecular weight of 181.68 g/mol . This compound is part of the bicyclic heterocycles family, which are known for their unique structural and biological properties.

Preparation Methods

Chemical Reactions Analysis

3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various biological molecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

Overview

3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic compound with the molecular formula C6_6H12_{12}ClNOS and a molecular weight of 181.68 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both sulfur and nitrogen atoms, which are critical for its biological activity. The hydrochloride form enhances its solubility, making it more bioavailable for research applications.

PropertyValue
Molecular FormulaC6_6H12_{12}ClNOS
Molecular Weight181.68 g/mol
CAS Number2648948-53-0
SolubilitySoluble in water

The biological activity of 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur and nitrogen atoms in the bicyclic structure can form bonds with various biomolecules, influencing their functions.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: It may act as a modulator for certain receptors, affecting signal transduction pathways.

Biological Activity

Research indicates that compounds similar to 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride exhibit a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating a potential role in cancer therapy.
  • Neurological Effects: Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems.

Antimicrobial Activity Study

A study conducted by evaluated the antimicrobial efficacy of various thiazabicyclic compounds, including 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Anticancer Activity Research

In vitro studies reported in demonstrated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were found to be around 30 µM, suggesting a moderate level of activity that warrants further investigation.

Neurological Studies

Research highlighted in explored the effects of thiazabicyclic compounds on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance GABAergic transmission, suggesting potential applications in treating anxiety disorders.

Comparison with Related Compounds

To better understand the unique properties of 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
3lambda4-thia-6-azabicyclo[3.2.1]octaneNon-hydrochloride formLimited biological data
3lambda4-thia-6-azabicyclo[3.2.1]octan-7-oneRelated bicyclic structureAntimicrobial properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneBenzyl-substituted derivativeStronger neuroactive effects

Properties

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

3λ4-thia-6-azabicyclo[3.2.1]octane 3-oxide;hydrochloride

InChI

InChI=1S/C6H11NOS.ClH/c8-9-3-5-1-6(4-9)7-2-5;/h5-7H,1-4H2;1H

InChI Key

HCYVAINQHZMCQU-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CS(=O)C2.Cl

Origin of Product

United States

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